molecular formula C14H20O2 B13798695 (4R,5S,6S)-6-acetyl-2,4,6-trimethyl-5-prop-1-en-2-ylcyclohex-2-en-1-one

(4R,5S,6S)-6-acetyl-2,4,6-trimethyl-5-prop-1-en-2-ylcyclohex-2-en-1-one

Cat. No.: B13798695
M. Wt: 220.31 g/mol
InChI Key: PQDQDANLXYCTAM-GAJTVXKRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4R,5S,6S)-6-acetyl-2,4,6-trimethyl-5-prop-1-en-2-ylcyclohex-2-en-1-one is a complex organic compound characterized by its unique cyclohexene structure. This compound is notable for its acetyl group at the 6th position, along with three methyl groups and a prop-1-en-2-yl group. Its intricate structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,5S,6S)-6-acetyl-2,4,6-trimethyl-5-prop-1-en-2-ylcyclohex-2-en-1-one typically involves multiple steps, starting from simpler organic molecules One common approach is the Diels-Alder reaction, which forms the cyclohexene ring

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require efficient catalysts and reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow chemistry could be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(4R,5S,6S)-6-acetyl-2,4,6-trimethyl-5-prop-1-en-2-ylcyclohex-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can convert carbonyl groups to alcohols.

    Substitution: Halogenation and other substitution reactions can replace hydrogen atoms with halogens or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

Chemistry

In chemistry, (4R,5S,6S)-6-acetyl-2,4,6-trimethyl-5-prop-1-en-2-ylcyclohex-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various reaction mechanisms and pathways.

Biology

The compound’s potential biological activity makes it a candidate for studies in biochemistry and pharmacology. Researchers investigate its interactions with biological molecules and its effects on cellular processes.

Medicine

In medicine, derivatives of this compound may be explored for their therapeutic potential. Studies may focus on its efficacy and safety as a drug candidate for treating various diseases.

Industry

Industrially, the compound can be used in the synthesis of specialty chemicals and materials. Its unique properties may be leveraged in the development of new products with specific functionalities.

Mechanism of Action

The mechanism of action of (4R,5S,6S)-6-acetyl-2,4,6-trimethyl-5-prop-1-en-2-ylcyclohex-2-en-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

    Oxysporone: A fungal metabolite with a similar cyclohexene structure.

    Aristolane-type compounds: These compounds share structural similarities and may exhibit comparable biological activities.

Uniqueness

(4R,5S,6S)-6-acetyl-2,4,6-trimethyl-5-prop-1-en-2-ylcyclohex-2-en-1-one is unique due to its specific arrangement of functional groups and stereochemistry

Properties

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

(4R,5S,6S)-6-acetyl-2,4,6-trimethyl-5-prop-1-en-2-ylcyclohex-2-en-1-one

InChI

InChI=1S/C14H20O2/c1-8(2)12-9(3)7-10(4)13(16)14(12,6)11(5)15/h7,9,12H,1H2,2-6H3/t9-,12-,14-/m1/s1

InChI Key

PQDQDANLXYCTAM-GAJTVXKRSA-N

Isomeric SMILES

C[C@@H]1C=C(C(=O)[C@]([C@@H]1C(=C)C)(C)C(=O)C)C

Canonical SMILES

CC1C=C(C(=O)C(C1C(=C)C)(C)C(=O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.